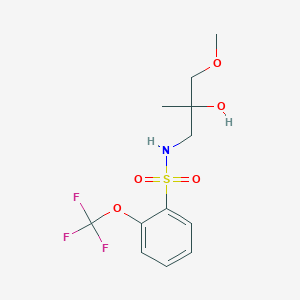

![molecular formula C16H13N3O2S2 B2496568 (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide CAS No. 868153-92-8](/img/structure/B2496568.png)

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

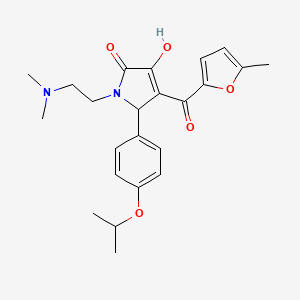

The compound belongs to a class of organic molecules known for their heterocyclic components, including thiadiazole and furan rings. These structures are of particular interest in medicinal chemistry and materials science due to their unique physical, chemical, and biological properties. Studies on similar compounds have focused on their synthesis, molecular structure analysis, chemical reactivity, and potential applications in various fields, excluding direct drug usage and side effects to comply with the user's request.

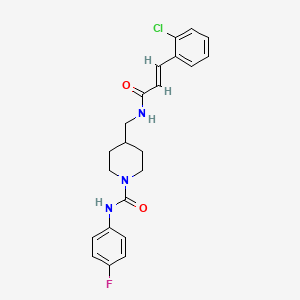

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available precursors. For example, Patel et al. (2015) describe the synthesis of heterocyclic compounds with a thiadiazole ring, which involves reactions between amino-triazole derivatives and carboxylic acid derivatives under specific conditions (Patel, H. S., Patel, G. K., & Shah, P., 2015). These methods often require careful control of reaction conditions, such as temperature, solvent, and catalyst presence, to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole and furan units is characterized using spectroscopic techniques, including NMR, IR, and mass spectrometry. Aleksandrov et al. (2017) detailed the structure elucidation of a benzothiazole derivative through spectral studies, demonstrating the utility of these techniques in confirming the presence of specific functional groups and the overall molecular architecture (Aleksandrov, А., & El’chaninov, М. М., 2017).

Wissenschaftliche Forschungsanwendungen

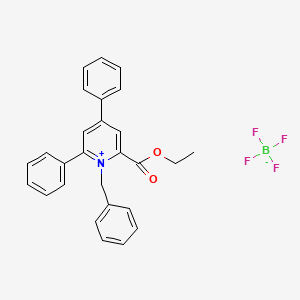

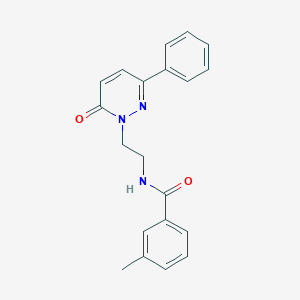

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological evaluation of various thiadiazole derivatives, which share a structural similarity with the compound of interest. For example, Patel et al. (2015) synthesized a series of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their antibacterial and antifungal activities. Such studies indicate the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

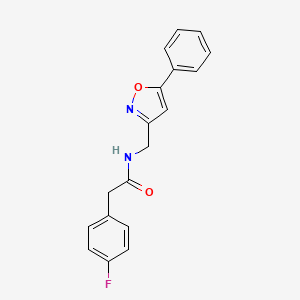

Heterocyclic Compound Synthesis

Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into a thioamide, followed by oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This work highlights the versatility of furan and thiadiazole derivatives in synthesizing novel heterocyclic compounds, which could be of interest in materials science, pharmaceuticals, and organic electronics (Aleksandrov & El’chaninov, 2017).

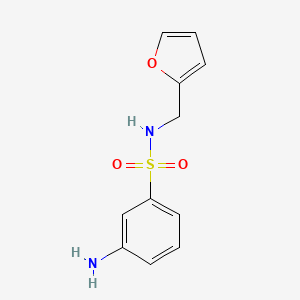

Antimicrobial and Antifungal Action

Sych et al. (2019) expanded the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing various 1,3,4-thiadiazol-2-yl-arylsulfonamides and assessing their antimicrobial and antifungal properties. Their findings suggest that compounds with 1,3,4-thiadiazole structures could be promising for further exploration as antimicrobial agents (Sych et al., 2019).

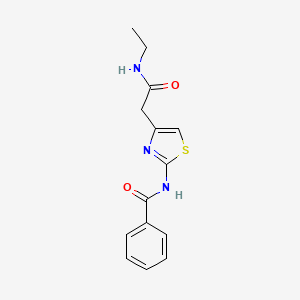

Chemical Reactivity and Synthetic Applications

Martin and Tittelbach (1985) investigated the chemical reactivity of benzimidazo[1,2-d][1,2,4]thiadiazoles, including exchange, elimination, and ring-opening reactions. This type of research provides foundational knowledge on the reactivity of thiadiazole compounds, which could be applicable to the synthesis and modification of the compound of interest (Martin & Tittelbach, 1985).

Eigenschaften

IUPAC Name |

(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGWCLDFJGOTN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)